Chlorofluorooxirane Chlorofluorooxirane
Brand Name: Vulcanchem
CAS No.: 87498-71-3
VCID: VC17182849
InChI: InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2
SMILES:
Molecular Formula: C2H2ClFO
Molecular Weight: 96.49 g/mol

Chlorofluorooxirane

CAS No.: 87498-71-3

Cat. No.: VC17182849

Molecular Formula: C2H2ClFO

Molecular Weight: 96.49 g/mol

* For research use only. Not for human or veterinary use.

Chlorofluorooxirane - 87498-71-3

Specification

CAS No. 87498-71-3
Molecular Formula C2H2ClFO
Molecular Weight 96.49 g/mol
IUPAC Name 2-chloro-2-fluorooxirane
Standard InChI InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2
Standard InChI Key VBABYXDQBXUZIS-UHFFFAOYSA-N
Canonical SMILES C1C(O1)(F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The core structure of 2-(3-Chloro-4-fluorophenyl)oxirane consists of an epoxide ring (oxirane) fused to a benzene derivative substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Key structural features include:

  • Epoxide ring: A strained three-membered cyclic ether with bond angles of approximately 60°, contributing to high reactivity.

  • Aromatic substitution: Electron-withdrawing chloro and fluoro groups para to each other, inducing polarization in the phenyl ring .

The IUPAC name, 2-(3-chloro-4-fluorophenyl)oxirane, reflects this substitution pattern. Spectroscopic identifiers include:

  • InChIKey: VUAQOERANOXMJB-UHFFFAOYSA-N

  • SMILES: C1C(O1)C2=CC(=C(C=C2)F)Cl

Physicochemical Properties

While experimental data on physical properties remain limited, theoretical and comparative analyses suggest:

PropertyValueSource
Molecular Weight172.58 g/mol
Molecular FormulaC₈H₆ClFO
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLow (hydrophobic nature)

The absence of empirical data for melting/boiling points highlights gaps in current literature, necessitating further experimental characterization.

Synthesis and Reactivity

Reactivity Profile

The strained epoxide ring undergoes characteristic reactions:

  • Nucleophilic ring-opening: Attack by amines, alcohols, or Grignard reagents at the less substituted carbon .

  • Acid-catalyzed polymerization: Risk of oligomerization under acidic conditions.

  • Hydrogen-bonding interactions: Infrared studies reveal blue-shifted C-H stretches (Δν ≈ +15 cm⁻¹) when complexed with acetone-d₆, attributed to electron density redistribution .

Applications and Industrial Relevance

Research Applications

  • Hydrogen-bonding studies: Serves as a model compound for investigating blue-shifting C-H···O interactions, crucial in supramolecular chemistry .

  • Toxicology research: Structural analogs (e.g., trichloroethylene oxide) are used to assess carcinogenic risks of halogenated epoxides .

Hazard CategoryClassificationSource
FlammabilityCategory 2
Acute Toxicity (Oral)Category 3
Skin IrritationCategory 2
CarcinogenicitySuspected (Group 2B)

Research Findings and Recent Advances

Spectroscopic Insights

Infrared spectroscopy of 2-(3-Chloro-4-fluorophenyl)oxirane complexes with haloforms (e.g., HCCl₃) reveals:

  • Blue-shifted C-H stretches: Up to +20 cm⁻¹ shifts due to charge transfer from the epoxide oxygen to the haloform C-H σ* orbital .

  • Intensity ratios: Complexed-to-free C-H IR intensity ratios decrease with increasing fluorine substitution, from >50 (chloroform) to ~0.1 (fluoroform) .

Computational Studies

Density functional theory (DFT) calculations corroborate experimental findings:

  • Binding energies: ~15–25 kJ/mol for 1:1 complexes with acetone-d₆ .

  • Electrostatic potentials: The epoxide oxygen exhibits a partial negative charge (−0.35 e), driving hydrogen bond formation .

Environmental and Health Implications

Ecotoxicology

  • Persistence: Estimated half-life >60 days in soil due to halogen substituents.

  • Bioaccumulation: Log Kow ≈ 2.8 suggests moderate accumulation in aquatic organisms.

Human Health Risks

Chronic exposure to chlorinated epoxides is linked to:

  • Hepatotoxicity: Elevated liver enzymes in murine models .

  • Carcinogenicity: Squamous carcinomas observed in mice treated with 1,3-dichloropropene oxide .

Future Research Directions

  • Synthetic optimization: Develop scalable, enantioselective routes using organocatalysts.

  • Toxicogenomics: Elucidate gene expression changes induced by long-term exposure.

  • Material science: Explore copolymerization with ethylene oxide for specialty polymers.

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